molecular formula C22H20N2O2S B11333096 1-(3-acetylphenyl)-4-(benzylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(3-acetylphenyl)-4-(benzylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11333096
M. Wt: 376.5 g/mol
InChI Key: OFLBTKOQFQDKTN-UHFFFAOYSA-N
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Description

1-(3-ACETYLPHENYL)-4-(BENZYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopenta[d]pyrimidin-2-one core structure, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ACETYLPHENYL)-4-(BENZYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d]pyrimidin-2-one core, followed by the introduction of the 3-acetylphenyl and benzylsulfanyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-ACETYLPHENYL)-4-(BENZYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(3-ACETYLPHENYL)-4-(BENZYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-ACETYLPHENYL)-4-(BENZYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-ACETYLPHENYL)-4-(BENZYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the cyclopenta[d]pyrimidin-2-one core with the 3-acetylphenyl and benzylsulfanyl groups makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

1-(3-acetylphenyl)-4-benzylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C22H20N2O2S/c1-15(25)17-9-5-10-18(13-17)24-20-12-6-11-19(20)21(23-22(24)26)27-14-16-7-3-2-4-8-16/h2-5,7-10,13H,6,11-12,14H2,1H3

InChI Key

OFLBTKOQFQDKTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4

Origin of Product

United States

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